molecular formula C9H8N4 B14506584 1,3,3,5-Pentanetetracarbonitrile CAS No. 63877-68-9

1,3,3,5-Pentanetetracarbonitrile

Cat. No.: B14506584
CAS No.: 63877-68-9
M. Wt: 172.19 g/mol
InChI Key: SOUBRVXEOBMUKO-UHFFFAOYSA-N
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Description

1,3,3,5-Pentanetetracarbonitrile is an organic compound with the molecular formula C7H4N4 It is a nitrile derivative, characterized by the presence of four cyano groups (-C≡N) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,5-Pentanetetracarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of malononitrile with a suitable alkylating agent, followed by further functionalization to introduce the additional cyano groups. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3,5-Pentanetetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with LiAlH4 can yield 1,3,3,5-tetraaminopentane, while nucleophilic substitution with an amine can produce a corresponding substituted amine derivative.

Scientific Research Applications

1,3,3,5-Pentanetetracarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a precursor for pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,3,5-Pentanetetracarbonitrile involves its interaction with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Propanetetracarbonitrile: Similar in structure but with a different carbon backbone.

    1,3,6-Hexanetricarbonitrile: Another nitrile derivative with a different arrangement of cyano groups.

    1,1,2,2-Cyclopropanetetracarbonitrile: A cyclic nitrile compound with unique properties.

Uniqueness

1,3,3,5-Pentanetetracarbonitrile is unique due to its specific arrangement of cyano groups on a pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63877-68-9

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

pentane-1,3,3,5-tetracarbonitrile

InChI

InChI=1S/C9H8N4/c10-5-1-3-9(7-12,8-13)4-2-6-11/h1-4H2

InChI Key

SOUBRVXEOBMUKO-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC#N)(C#N)C#N)C#N

Origin of Product

United States

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